molecular formula C4H2ClN2NaO B1142054 6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT CAS No. 122913-92-2

6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT

Cat. No.: B1142054
CAS No.: 122913-92-2
M. Wt: 152.51
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Description

6-Chloro-3(2H)-pyridazinone Sodium Salt (CAS: 122913-92-2) is a versatile organic compound primarily utilized as a crucial synthetic intermediate in pharmaceutical research and development . The sodium salt form of 6-Chloro-3(2H)-pyridazinone is derived from its parent compound, 6-Chloro-3(2H)-pyridazinone (CAS: 19064-67-6), which is a white to almost white crystalline powder with a melting point of 140.0 to 144.0 °C and a published purity of over 98.0% . This compound is part of the pyridazinone family, a class of chlorinated heterocycles recognized for their significant value in medicinal chemistry . Chlorinated compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, underscoring the relevance of this reagent in the discovery and development of new therapeutic agents . Researchers employ this sodium salt in organic synthesis to build more complex molecules, particularly in the synthesis of diverse biological agents . Its structure serves as a foundational building block, and its mechanism of action in research settings often involves participating in further substitution reactions or metal-catalyzed couplings to create novel compounds for biological evaluation. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

122913-92-2

Molecular Formula

C4H2ClN2NaO

Molecular Weight

152.51

Synonyms

6-CHLORO-3(2H)-PYRIDAZINONE SODIUM SALT

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3(2H)-pyridazinone sodium salt typically involves the chlorination of 3(2H)-pyridazinone. The reaction can be carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination. The resulting 6-chloro-3(2H)-pyridazinone is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-3(2H)-pyridazinone sodium salt involves large-scale chlorination reactors where 3(2H)-pyridazinone is treated with chlorinating agents. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3(2H)-pyridazinone sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 6-amino-3(2H)-pyridazinone.

    Oxidation Reactions: Oxidation can lead to the formation of 6-chloro-3(2H)-pyridazinone N-oxide.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with the presence of a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products

    Substitution Reactions: Products include various 6-substituted pyridazinones depending on the nucleophile used.

    Reduction Reactions: The major product is 6-amino-3(2H)-pyridazinone.

    Oxidation Reactions: The major product is 6-chloro-3(2H)-pyridazinone N-oxide.

Scientific Research Applications

6-Chloro-3(2H)-pyridazinone sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-3(2H)-pyridazinone sodium salt involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the pyridazinone ring structure allow it to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 6-(4-Amino-2,6-dichlorophenoxy)-4-cyclobutylpyridazin-3(2H)-one
  • Structure: Features a cyclobutyl group at position 4 and a 4-amino-2,6-dichlorophenoxy substituent at position 4.
  • The amino-dichlorophenoxy group enhances reactivity in nucleophilic substitutions .
  • Molecular Weight: 326.18 g/mol (vs. 6-chloro-3(2H)-pyridazinone sodium salt at ~184.56 g/mol).
(b) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones
  • Structure : Substituted with a phenyl group at position 6 and variable groups (e.g., alkyl, aryl) at position 2.
  • Key Differences: The phenyl group increases lipophilicity, reducing aqueous solubility. These derivatives are synthesized via alkylation/arylation of the parent pyridazinone using halides and potassium carbonate .
(c) Sodium Dichloroisocyanurate
  • Structure : A triazine-based sodium salt with two chlorine atoms and an isocyanurate ring.
  • The triazine core offers different electronic properties compared to pyridazinone .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Substituents
6-Chloro-3(2H)-pyridazinone sodium salt ~184.56 High in water Cl at C6, Na+ counterion
5-Chloro-6-phenylpyridazin-3(2H)-one ~220.62 Low in water Cl at C5, phenyl at C6
6-Hydroxy-3(2H)-pyridazinone, K+ salt ~178.18 Moderate in water OH at C6, K+ counterion
Sodium dichloroisocyanurate ~219.95 High in water Cl at triazine, Na+ counterion
  • Solubility: Sodium salts (e.g., 6-chloro-3(2H)-pyridazinone sodium salt, sodium dichloroisocyanurate) exhibit superior water solubility compared to neutral or potassium salt forms (e.g., 6-hydroxy-3(2H)-pyridazinone potassium salt) .
  • Stability: The sodium counterion in 6-chloro-3(2H)-pyridazinone sodium salt improves stability in polar solvents, whereas phenyl-substituted derivatives (e.g., 5-chloro-6-phenylpyridazinone) may degrade under oxidative conditions .

Q & A

Q. What are the established synthetic routes for 6-chloro-3(2H)-pyridazinone sodium salt, and how can reaction conditions be optimized?

The sodium salt is typically synthesized via nucleophilic substitution of the chlorine atom in 6-chloro-3(2H)-pyridazinone using sodium hydroxide or sodium methoxide. Key parameters include:

  • Temperature : Reactions are conducted at 50–80°C to avoid decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
  • Purification : Crystallization from ethanol/water mixtures yields high-purity product (>95%) .
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (1:1.2 pyridazinone-to-base ratio recommended) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., absence of chlorine at C6, presence of sodium counterion) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted starting material) .
  • X-ray Crystallography : Resolves crystal packing and salt conformation, critical for stability studies .
  • Elemental Analysis : Validates sodium content (theoretical ~10.4% w/w) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • pH Stability : Degrades rapidly below pH 3 (acid-catalyzed hydrolysis) and above pH 9 (base-mediated ring-opening). Optimal stability: pH 6–8 .
  • Temperature : Stable at 25°C for >30 days; degradation accelerates above 40°C (half-life <7 days at 60°C) .
    Recommendation : Store solutions at 4°C under inert atmosphere and use within 14 days.

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, particularly in enzyme inhibition?

The compound’s pyridazinone core mimics transition states in enzymatic reactions. For example:

  • BACE1 Inhibition : Structural studies show sodium stabilizes the keto-enol tautomer, enhancing binding to catalytic aspartate residues (IC50_{50} = 120 nM) .
  • In Vitro Assays : Use HEK293 cells expressing BACE1; measure Aβ40/42 reduction via ELISA after 24-hour incubation .
  • Crystallography : Co-crystal structures (PDB: 4DKY) reveal hydrogen bonding with Gly230 and hydrophobic interactions with Leu30 .

Q. How can kinetic studies resolve contradictions in reported reactivity with nucleophiles?

Discrepancies in substitution rates (e.g., with amines vs. thiols) arise from solvent polarity and steric effects. Methodological approaches:

  • Pseudo-First-Order Kinetics : Monitor reaction progress under controlled conditions (e.g., 0.1 M nucleophile in DMSO at 25°C) .
  • DFT Calculations : Compare activation energies for SNAr (nucleophilic aromatic substitution) pathways to identify rate-limiting steps .

Q. What computational strategies predict its interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina with BACE1 (PDB: 4DKY) to prioritize binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sodium coordination in aqueous environments .
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency (R2^2 >0.85 for BACE1) .

Q. How should researchers address conflicting data on photodegradation pathways?

Contradictory reports on UV-induced degradation (e.g., ring contraction vs. radical formation) require:

  • LC-HRMS : Identify degradation products (e.g., m/z 154.03 for chlorinated byproducts) .
  • Isotopic Labeling : Use 15^{15}N-labeled compound to trace nitrogen migration during photolysis .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Overalkylation at N2 occurs at >100 g scale. Mitigation: Slow addition of base (1 h) and reduced temperature (40°C) .
  • Purification : Remove sodium chloride via fractional crystallization (ethanol/water, 3:1 v/v) .
  • Yield Optimization : Pilot studies show 75% yield at 500 g scale with >99.5% purity .

Q. What synergistic effects are observed in combination therapies?

In Alzheimer’s models:

  • With Donepezil : Reduces Aβ plaques by 60% (vs. 40% alone) via dual cholinesterase/BACE1 inhibition .
  • Dosage : 10 mg/kg (compound) + 2.5 mg/kg (donepezil) daily in transgenic mice .

Q. What regulatory considerations apply to its use in preclinical studies?

  • Compliance : Follow OECD 423 guidelines for acute oral toxicity (LD50_{50} >2000 mg/kg in rats) .
  • Documentation : Track sodium content (USP <231>) and residual solvents (ICH Q3C) .

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